1-Isotetrandrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isotetrandrine is a bisbenzylisoquinoline alkaloid, known for its occurrence in various plant species such as Stephania cephalantha and Berberis japonica . It is chemically characterized by its molecular formula C38H42N2O6 and a molecular weight of 622.76 g/mol . This compound is notable for its pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
The synthesis of 1-Isotetrandrine involves several key steps. One efficient synthetic route includes N-acyl Pictet-Spengler condensations to form the tetrahydroisoquinoline moieties, followed by copper-catalyzed Ullmann couplings for diaryl ether formation . Starting from commercially available building blocks, this compound can be synthesized in 12 steps . Industrial production methods often involve extraction from natural sources such as Stephania cephalantha, followed by purification processes .
Chemical Reactions Analysis
1-Isotetrandrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isotetrandrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of bisbenzylisoquinoline alkaloids.
Industry: It is used in the development of pharmaceuticals and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-Isotetrandrine involves multiple pathways:
Anti-inflammatory: It inhibits the expression of inflammatory mediators such as iNOS and COX-2.
Anti-cancer: It induces apoptosis in cancer cells by modulating pathways such as NF-κB and PI3K/ERK.
Neuroprotective: It exerts neuroprotective effects through anti-inflammatory and anti-apoptotic pathways. The molecular targets include nuclear receptors, kinases, and transcription factors involved in these pathways.
Comparison with Similar Compounds
1-Isotetrandrine is compared with other bisbenzylisoquinoline alkaloids such as:
Tetrandrine: Similar in structure but differs in stereochemistry.
Fangchinoline: Another bisbenzylisoquinoline alkaloid with similar pharmacological activities but different potency and selectivity.
Berbamine: Shares structural similarities but has distinct biological activities and therapeutic applications.
Cepharanthine: Known for its anti-inflammatory and anti-cancer properties, but with different molecular targets and mechanisms of action.
This compound stands out due to its unique stereochemistry and potent biological activities, making it a valuable compound in scientific research and pharmaceutical development.
Properties
CAS No. |
23495-90-1 |
---|---|
Molecular Formula |
C38H42N2O6 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(1R,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
InChI |
InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m1/s1 |
InChI Key |
WVTKBKWTSCPRNU-IHLOFXLRSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.